
(R)-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitro group attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitro-3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with a difluoromethylating agent under controlled conditions to yield the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of ®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)phenol
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine stands out due to the presence of both difluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological activities or material properties.
属性
分子式 |
C12H11F5N2O2 |
|---|---|
分子量 |
310.22 g/mol |
IUPAC 名称 |
(2R)-4,4-difluoro-2-methyl-1-[4-nitro-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H11F5N2O2/c1-7-5-11(13,14)6-18(7)8-2-3-10(19(20)21)9(4-8)12(15,16)17/h2-4,7H,5-6H2,1H3/t7-/m1/s1 |
InChI 键 |
HLRXTYLWSLTOGK-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H]1CC(CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)(F)F |
规范 SMILES |
CC1CC(CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


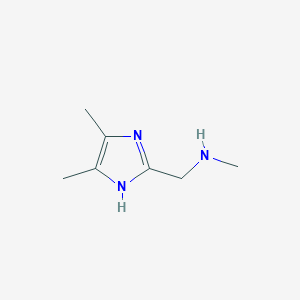
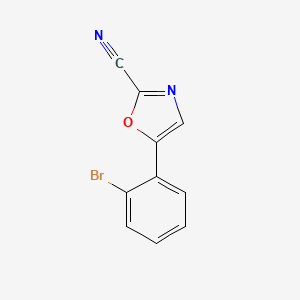
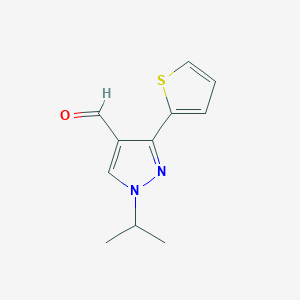
![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
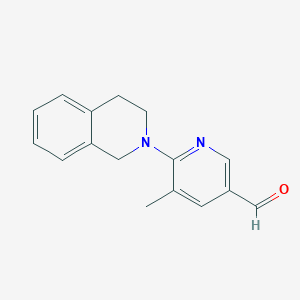
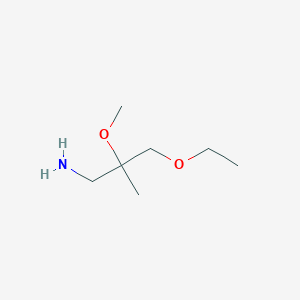
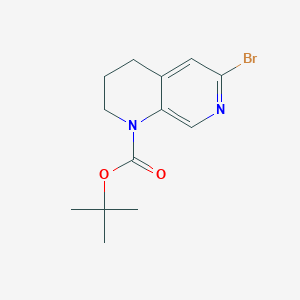

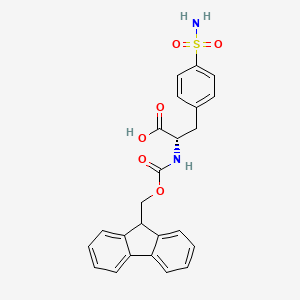
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
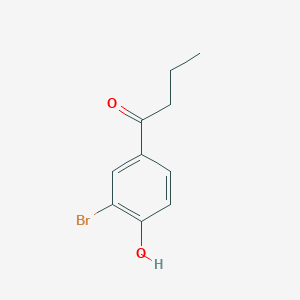
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)
